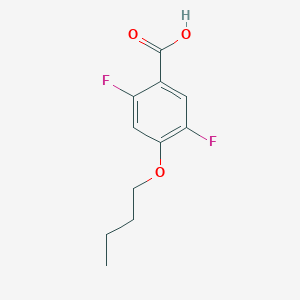

4-Butoxy-2,5-difluorobenzoic acid

Description

4-Butoxy-2,5-difluorobenzoic acid (CAS: 2624417-01-0) is a halogenated benzoic acid derivative featuring a butoxy substituent at the para position and fluorine atoms at the 2- and 5-positions of the aromatic ring. Its structure combines electron-withdrawing fluorine atoms with an electron-donating butoxy group, creating unique electronic and steric properties that distinguish it from other benzoic acid derivatives.

Propriétés

Formule moléculaire |

C11H12F2O3 |

|---|---|

Poids moléculaire |

230.21 g/mol |

Nom IUPAC |

4-butoxy-2,5-difluorobenzoic acid |

InChI |

InChI=1S/C11H12F2O3/c1-2-3-4-16-10-6-8(12)7(11(14)15)5-9(10)13/h5-6H,2-4H2,1H3,(H,14,15) |

Clé InChI |

YIOGNTYBPBLSGB-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=C(C=C(C(=C1)F)C(=O)O)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-butoxybenzoic acid with fluorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butoxy-2,5-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The benzoic acid moiety can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

Substitution: Reagents such as halogenating agents or nucleophiles can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the benzoic acid core .

Applications De Recherche Scientifique

4-Butoxy-2,5-difluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 4-Butoxy-2,5-difluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogs with Halogen and Alkoxy Substitutions

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations:

- Chlorine and bromine analogs exhibit higher melting points (e.g., 154–157°C for 4-Chloro-2,5-difluorobenzoic acid) due to stronger intermolecular halogen bonding . Benzyloxy-substituted analogs (e.g., 4-Benzyloxy-3,5-difluorobenzoic acid) have higher molar masses and are utilized in specialized polymer applications due to aromatic π-π interactions .

Reactivity in Organic Synthesis :

- The electron-withdrawing fluorine atoms in all analogs enhance the acidity of the carboxylic acid group (pKa ~2–3), facilitating deprotonation in coupling reactions .

- Bromo-substituted derivatives (e.g., 2-Bromo-4,5-difluorobenzoic acid) are preferred for Suzuki-Miyaura cross-coupling reactions due to bromine’s superior leaving-group ability compared to alkoxy groups .

- Butoxy-substituted variants may serve as precursors for ether-cleavage reactions or alkylation processes, though their discontinued status limits practical use .

Applications :

- Pharmaceutical Intermediates : Bromo- and chloro-substituted analogs are widely used in drug synthesis (e.g., benzoxazole derivatives) .

- Material Science : Alkoxy-substituted compounds (e.g., 4-(2,5-Dihexyloxyphenyl)benzoic acid) form hydrogen-bonded dimers in crystal lattices, relevant for designing organic semiconductors .

Activité Biologique

4-Butoxy-2,5-difluorobenzoic acid is an aromatic compound characterized by a butoxy group and two fluorine atoms on the benzene ring. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C11H12F2O3

- Molecular Weight : Approximately 232.21 g/mol

- Functional Groups : Carboxylic acid and butoxy group

The presence of the butoxy group enhances lipophilicity, facilitating cellular uptake, while the fluorine atoms contribute to strong hydrogen bonding interactions with biological macromolecules.

The biological activity of 4-butoxy-2,5-difluorobenzoic acid is primarily attributed to its interactions with various enzymes and receptors. The fluorine atoms enhance the compound's ability to form stable complexes with target proteins, modulating their activity. Preliminary studies suggest that this compound may act as a biochemical probe in metabolic pathways, particularly in cancer research where altered glycolytic processes are prevalent.

Biological Activity Overview

Case Studies and Research Findings

-

Glycolysis Inhibition in Cancer Cells

- A study evaluated the effects of halogenated derivatives similar to 4-butoxy-2,5-difluorobenzoic acid on hexokinase activity in glioblastoma multiforme (GBM) cells. The findings indicated that fluorinated compounds exhibited potent cytotoxic effects, particularly under hypoxic conditions. These compounds were more effective than traditional glycolysis inhibitors like 2-deoxy-D-glucose (2-DG), suggesting a promising avenue for cancer therapy focused on metabolic pathways .

-

Antimicrobial Properties

- Research into the antimicrobial activity of derivatives containing the butoxy group revealed moderate effectiveness against Staphylococcus epidermidis and Candida albicans. The structure-activity relationship indicated that modifications at the benzene ring could enhance antibacterial properties, highlighting the potential for developing new antimicrobial agents based on this scaffold .

-

Molecular Docking Studies

- Molecular docking studies have been conducted to elucidate the binding affinities of 4-butoxy-2,5-difluorobenzoic acid with various enzymes involved in metabolic pathways. These studies suggest that the compound can effectively interact with key targets such as topoisomerase IV and dihydrofolate reductase, indicating its potential as a lead compound for further drug development .

Future Directions

Given its unique properties, further research is warranted to explore:

- The full range of biological activities and mechanisms of action.

- Structure-activity relationships to optimize efficacy and reduce toxicity.

- Clinical applications in targeted therapies for metabolic disorders and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.